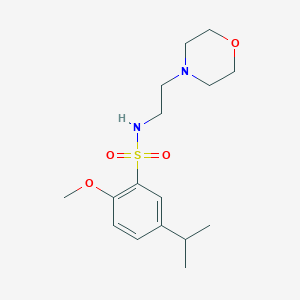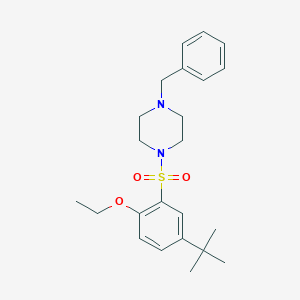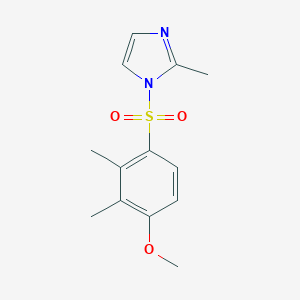
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole, also known as DESI, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate and a proton. Carbonic anhydrase is present in many tissues, including red blood cells, the kidney, and the brain. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate, which can affect the acid-base balance in the body.
Biochemical and Physiological Effects:
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole in lab experiments is its high potency and selectivity for carbonic anhydrase. This allows researchers to study the effects of carbonic anhydrase inhibition in a specific tissue or cell type. However, 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole is also highly lipophilic, which can limit its solubility in aqueous solutions. This can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are many potential future directions for research on 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole. One area of interest is the development of new sulfonamide drugs based on the structure of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole. Another area of interest is the investigation of the role of carbonic anhydrase inhibition in the treatment of neurodegenerative diseases. Additionally, 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole could be used as a tool for studying the binding of sulfonamides to proteins and for investigating the mechanism of action of other sulfonamide drugs.
Synthesemethoden
The synthesis of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole as a white crystalline solid in good yield. The purity of the compound can be confirmed by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole has been widely used in scientific research as a tool for studying the role of sulfonamides in biological systems. It has been shown to inhibit carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole has also been used as a probe for studying the binding of sulfonamides to proteins and for investigating the mechanism of action of sulfonamide drugs.
Eigenschaften
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-5-20-13-10-15(14(21-6-2)9-11(13)3)22(18,19)17-8-7-16-12(17)4/h7-10H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZWDQGPSGJOPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C=CN=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B512879.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512881.png)


![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512885.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512888.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512890.png)
![1-(3,4-Dichlorophenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512893.png)


